molecular formula C10H8O2 B12907345 5-Phenylfuran-3(2H)-one CAS No. 5198-63-0

5-Phenylfuran-3(2H)-one

Cat. No.: B12907345
CAS No.: 5198-63-0
M. Wt: 160.17 g/mol
InChI Key: QKXNLWXUAQHOQZ-UHFFFAOYSA-N
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Description

5-Phenylfuran-3(2H)-one is an organic compound characterized by a furan ring substituted with a phenyl group at the 5-position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylfuran-3(2H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of phenylacetic acid with acetic anhydride in the presence of a catalyst, leading to the formation of the furan ring. The reaction conditions often require heating and an acidic or basic catalyst to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 5-Phenylfuran-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding furanones or carboxylic acids.

    Reduction: Reduction reactions can convert the furan ring into a more saturated structure.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce dihydrofuran derivatives.

Scientific Research Applications

5-Phenylfuran-3(2H)-one has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in studies related to enzyme inhibition and as a probe for understanding biological pathways.

    Industry: It is utilized in the synthesis of fine chemicals and as an intermediate in the production of polymers and resins.

Mechanism of Action

The mechanism by which 5-Phenylfuran-3(2H)-one exerts its effects involves interactions with various molecular targets. The furan ring can participate in π-π stacking interactions, while the phenyl group can engage in hydrophobic interactions. These interactions influence the compound’s binding affinity and specificity towards enzymes and receptors, modulating biological pathways and cellular functions.

Similar Compounds:

    2-Furoic Acid: Another furan derivative with a carboxylic acid group, used in the synthesis of pharmaceuticals and agrochemicals.

    Furfural: A furan aldehyde used as a precursor in the production of furan-based chemicals and resins.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other furan derivatives. Its phenyl group enhances its stability and potential for diverse chemical transformations, making it a valuable compound in synthetic chemistry.

Properties

5198-63-0

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

5-phenylfuran-3-one

InChI

InChI=1S/C10H8O2/c11-9-6-10(12-7-9)8-4-2-1-3-5-8/h1-6H,7H2

InChI Key

QKXNLWXUAQHOQZ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C=C(O1)C2=CC=CC=C2

Origin of Product

United States

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